molecular formula C8H7N3O B2514674 4-Amino-1H-1,7-naphthyridin-2-one CAS No. 2445786-92-3

4-Amino-1H-1,7-naphthyridin-2-one

Cat. No. B2514674
CAS RN: 2445786-92-3
M. Wt: 161.164
InChI Key: UPTIIZPJYMPEFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for 1,8-naphthyridines, including those specific to 4-amino-1H-1,7-naphthyridin-2-one. Notably, multicomponent reactions (MCRs) have been employed to construct trisubstituted 2-amino-1,8-naphthyridines. For instance, Ghorbani-Vaghei et al. achieved moderate to high yields via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate using specific reagents .


Chemical Reactions Analysis

While specific reactions involving 4-Amino-1H-1,7-naphthyridin-2-one may vary, it can participate in various transformations, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of drug discovery and materials synthesis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of 1,8-naphthyridines, which are an important class of heterocyclic compounds . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Medicinal Chemistry

1,8-Naphthyridines, which can be synthesized using 4-Amino-1H-1,7-naphthyridin-2-one, have diverse biological activities . They are used in medicinal chemistry for the development of new drugs .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations .

Ligands and Components of Light-Emitting Diodes

This class of heterocycles finds use as ligands and components of light-emitting diodes .

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . They contribute to the wide applicability in materials science .

Molecular Sensors

1,8-Naphthyridines are used in molecular sensors . They can detect or measure certain environmental conditions, such as light or heat .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These systems are a type of molecular recognition system, where two or more molecules bind together through non-covalent bonding .

Development of Ecofriendly, Safe, and Atomeconomical Approaches

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atomeconomical approaches .

properties

IUPAC Name

4-amino-1H-1,7-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIIZPJYMPEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-1,7-naphthyridin-2-one

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